Cetirizine (D8 dihydrochloride)
Description
Cetirizine (D8 dihydrochloride) is a deuterated analog of cetirizine dihydrochloride, a second-generation H1-receptor inverse agonist widely used to treat allergic conditions such as rhinitis and chronic urticaria . This compound serves primarily as a high-purity reference standard in pharmacological and analytical research, with stringent storage requirements (2–8°C) and chemical specifications (purity ≥95–98%) . Its molecular formula is C₂₁H₁₉D₈Cl₃N₂O₃ (molecular weight: 469.859), distinguishing it from non-deuterated cetirizine dihydrochloride (C₂₁H₂₇Cl₃N₂O₃; molecular weight: 461.82) .
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]acetic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/i10D2,11D2,12D2,13D2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLIUCLTXOYQMV-FLZNRFFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCOCC(=O)O)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Allergy Treatment
Cetirizine is primarily indicated for the treatment of allergic rhinitis and chronic urticaria. It effectively alleviates symptoms such as sneezing, rhinorrhea, and itchy eyes caused by allergens like pollen, dust mites, and animal dander. Its efficacy has been demonstrated in several clinical trials:
- Chronic Urticaria : A study involving 30 patients showed that cetirizine significantly reduced occurrences of wheals and pruritus compared to placebo (P < 0.001) .
- Allergic Rhinitis : Cetirizine is recognized for its rapid onset of action and long-lasting effects, making it suitable for managing seasonal allergies .
Ophthalmic Use
Cetirizine is available in an ophthalmic formulation to treat allergic conjunctivitis. This formulation has been shown to be effective in reducing ocular symptoms associated with allergies .
Pharmacokinetics
- Absorption : Rapid absorption with peak plasma concentrations reached within 1 hour.
- Excretion : Primarily renal excretion with an elimination half-life of approximately 8.3 hours.
- Bioavailability : The drug exhibits different bioavailability patterns depending on its crystalline or amorphous forms, which can influence therapeutic outcomes .
| Property | Value |
|---|---|
| Absorption | Rapid (1 hour peak) |
| Elimination Half-Life | 8.3 hours |
| Bioavailability | Varies by form (amorphous vs crystalline) |
Off-Label Uses
Cetirizine has been explored for several off-label applications:
- Anaphylaxis Management : Used as an adjunct to epinephrine in managing anaphylactic reactions .
- Androgenic Alopecia : Recent studies suggest topical cetirizine may benefit individuals unresponsive to minoxidil .
- BASCULE Syndrome : Case reviews indicate positive treatment responses with high-dose cetirizine .
Efficacy in Children
A meta-analysis indicated that cetirizine improves clinical outcomes in children with allergic rhinitis, demonstrating comparable efficacy to other antihistamines while being generally well-tolerated .
Safety Profile
Cetirizine's safety profile is favorable, with minimal sedation reported compared to first-generation antihistamines . However, caution is advised in older patients due to potential sensitivity to adverse drug reactions.
Comparison with Similar Compounds
Table 1: Key Properties of Cetirizine (D8 Dihydrochloride) and Related Compounds
| Compound | Molecular Formula | Molecular Weight | Purity | Primary Use | Receptor Activity |
|---|---|---|---|---|---|
| Cetirizine D8 dihydrochloride | C₂₁H₁₉D₈Cl₃N₂O₃ | 469.859 | ≥95–98% | Research standard | H1-receptor inverse agonist |
| Cetirizine dihydrochloride | C₂₁H₂₇Cl₃N₂O₃ | 461.82 | ≥99.17% | Clinical antihistamine | H1-receptor inverse agonist |
| Cetirizine D4 dihydrochloride | C₂₁H₂₃D₄Cl₃N₂O₃ | 465.85 | >98% | Research | H1-receptor inverse agonist |
| Chlorpheniramine Maleate | C₁₆H₁₉ClN₂·C₄H₄O₄ | 390.87 | ≥99.91% | Clinical antihistamine | H1-receptor antagonist |
Key Observations :
- Deuterated vs. Non-Deuterated Cetirizine: Deuterium substitution in D8 and D4 analogs increases molecular weight and reduces metabolic degradation rates due to the kinetic isotope effect, enhancing their utility in tracer studies and drug metabolism research .
- Second-Generation vs. First-Generation Antihistamines : Unlike first-generation H1 antagonists (e.g., chlorpheniramine), cetirizine and its deuterated forms exhibit minimal sedation due to reduced blood-brain barrier penetration .
Pharmacokinetic and Stability Profiles
Table 2: Pharmacokinetic Parameters
*Deuterated forms like D8 are hypothesized to exhibit prolonged half-lives due to deuterium’s stabilizing effect on carbon-deuterium bonds, though clinical data are absent .
Stability Considerations:
- Cetirizine Dihydrochloride : Degrades under acidic conditions (2M HCl) via pseudo-first-order kinetics, forming degradation products detectable via HPLC .
Research and Development Challenges
- Synthetic Complexity : Deuterated analogs require precise control over deuterium placement during synthesis to maintain pharmacological activity and avoid isotopic scrambling .
- Regulatory Status: Cetirizine D8 dihydrochloride lacks clinical data and regulatory approval for therapeutic use, limiting its application to non-clinical studies .
Q & A
Q. Why do studies report conflicting IC₅₀ values for Cetirizine’s H1 receptor antagonism?
- Methodological Answer: Variations in assay conditions (e.g., cell type, incubation time) affect results. Standardize protocols using histamine-induced IP₁ accumulation assays in HEK-293 cells expressing recombinant H1 receptors. Include positive controls (e.g., hydroxyzine) to normalize inter-study variability .
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